3-(Bromomethyl)-3-methylheptane
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Overview
Description
3-(Bromomethyl)-3-methylheptane is an organic compound with the molecular formula C8H17Br It is a brominated derivative of 3-methylheptane, where a bromomethyl group is attached to the third carbon of the heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-methylheptane typically involves the bromination of 3-methylheptane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-methylheptane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxylation, sodium cyanide (NaCN) for cyanation, and primary or secondary amines for amination.
Major Products
Scientific Research Applications
3-(Bromomethyl)-3-methylheptane has various applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical compounds, particularly those requiring a bromomethyl group as a functional handle.
Material Science: The compound is used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-methylheptane in chemical reactions primarily involves the reactivity of the bromomethyl group. The bromine atom is a good leaving group, making the compound highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-3-methylheptane: Similar in structure but with a chlorine atom instead of bromine.
3-(Iodomethyl)-3-methylheptane: More reactive than the brominated compound due to the better leaving ability of iodine.
Uniqueness
3-(Bromomethyl)-3-methylheptane is unique due to its balanced reactivity. It is more reactive than its chlorinated counterpart but less so than the iodinated version, making it suitable for a wide range of synthetic applications .
Properties
Molecular Formula |
C9H19Br |
---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
3-(bromomethyl)-3-methylheptane |
InChI |
InChI=1S/C9H19Br/c1-4-6-7-9(3,5-2)8-10/h4-8H2,1-3H3 |
InChI Key |
ICLJIORZPIDGRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CC)CBr |
Origin of Product |
United States |
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